molecular formula C10H14N2S B11827013 4-Methyl-5-(pyrrolidin-2-yl)pyridine-2-thiol

4-Methyl-5-(pyrrolidin-2-yl)pyridine-2-thiol

Cat. No.: B11827013
M. Wt: 194.30 g/mol
InChI Key: LXGQBUMTQMDGLB-UHFFFAOYSA-N
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Description

4-Methyl-5-(pyrrolidin-2-yl)pyridine-2-thiol is a heterocyclic compound featuring a pyridine ring substituted with a pyrrolidine group and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-5-(pyrrolidin-2-yl)pyridine-2-thiol typically involves the construction of the pyridine ring followed by the introduction of the pyrrolidine and thiol groups. One common method involves the reaction of 4-methylpyridine with a suitable pyrrolidine derivative under controlled conditions. The thiol group can be introduced via thiolation reactions using reagents such as thiourea or hydrogen sulfide .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-5-(pyrrolidin-2-yl)pyridine-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Methyl-5-(pyrrolidin-2-yl)pyridine-2-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-5-(pyrrolidin-2-yl)pyridine-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins or enzymes, potentially inhibiting their activity. The pyridine and pyrrolidine rings may interact with biological receptors, influencing various signaling pathways .

Comparison with Similar Compounds

Uniqueness: 4-Methyl-5-(pyrrolidin-2-yl)pyridine-2-thiol is unique due to the presence of both the pyrrolidine and thiol groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H14N2S

Molecular Weight

194.30 g/mol

IUPAC Name

4-methyl-5-pyrrolidin-2-yl-1H-pyridine-2-thione

InChI

InChI=1S/C10H14N2S/c1-7-5-10(13)12-6-8(7)9-3-2-4-11-9/h5-6,9,11H,2-4H2,1H3,(H,12,13)

InChI Key

LXGQBUMTQMDGLB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=S)NC=C1C2CCCN2

Origin of Product

United States

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